molecular formula C6H3ClINO4S B14849653 3-Iodo-5-nitrobenzenesulfonyl chloride

3-Iodo-5-nitrobenzenesulfonyl chloride

Cat. No.: B14849653
M. Wt: 347.52 g/mol
InChI Key: QQHDQFWTFKADOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClINO4S and a molecular weight of 347.51 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of iodine and nitro groups on the benzene ring. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical products.

Preparation Methods

The process can be summarized as follows :

    Sulfonation: Nitrobenzene is reacted with chlorosulfonic acid at temperatures ranging from 90°C to 120°C to form 3-nitrobenzenesulfonic acid chloride.

    Iodination: The resultant 3-nitrobenzenesulfonic acid chloride is then treated with an inorganic acid chloride at temperatures between 40°C and 90°C to introduce the iodine atom, forming 3-Iodo-5-nitrobenzenesulfonyl chloride.

Chemical Reactions Analysis

3-Iodo-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including substitution and reduction reactions :

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-5-nitrobenzenesulfonyl chloride has several applications in scientific research :

    Biology: This compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functionalities.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

3-Iodo-5-nitrobenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as 3-nitrobenzenesulfonyl chloride and 3-bromo-5-nitrobenzenesulfonyl chloride :

    3-Nitrobenzenesulfonyl Chloride: This compound lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Bromo-5-nitrobenzenesulfonyl Chloride: The presence of a bromine atom instead of iodine alters its reactivity and physical properties.

The uniqueness of this compound lies in its specific reactivity profile, which is influenced by the presence of both iodine and nitro groups on the benzene ring.

Properties

Molecular Formula

C6H3ClINO4S

Molecular Weight

347.52 g/mol

IUPAC Name

3-iodo-5-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClINO4S/c7-14(12,13)6-2-4(8)1-5(3-6)9(10)11/h1-3H

InChI Key

QQHDQFWTFKADOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)I)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.